1-Ethyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-Ethyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties
Preparation Methods
The synthesis of 1-Ethyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of transition-metal catalysts or photoredox reactions to facilitate the formation of the pyrazole ring . Industrial production methods often employ eco-friendly catalysts like Amberlyst-70, which offers a simple reaction workup and valuable environmental attributes .
Chemical Reactions Analysis
1-Ethyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted pyrazoles and related heterocyclic compounds .
Scientific Research Applications
1-Ethyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Its chemical stability and reactivity make it useful in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by binding to viral enzymes or proteins. In antimicrobial applications, it disrupts bacterial cell wall synthesis or biofilm formation, leading to bacterial cell death .
Comparison with Similar Compounds
1-Ethyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives such as:
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with a methyl group instead of a p-tolyl group, leading to different chemical reactivity and applications.
3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid:
1-Phenyl-3-carbethoxypyrazolone: Another pyrazole derivative with distinct chemical properties and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-ethyl-5-(4-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2/c1-3-15-12(13(16)17)8-11(14-15)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,16,17) |
InChI Key |
JEEUFTGOAMONHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=C(C=C2)C)C(=O)O |
Origin of Product |
United States |
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